molecular formula C7H14N2O2 B12890065 4-Amino-4-isobutylisoxazolidin-3-one

4-Amino-4-isobutylisoxazolidin-3-one

Katalognummer: B12890065
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: LGFUCAPIQJROGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4-isobutylisoxazolidin-3-one is a heterocyclic compound featuring an isoxazolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and isobutyl groups in its structure imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-isobutylisoxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutylamine with a suitable oxime, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Catalysts and solvents are selected to minimize environmental impact and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-4-isobutylisoxazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazolidines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

4-Amino-4-isobutylisoxazolidin-3-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-4-isobutylisoxazolidin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoxazolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-4-isobutylisoxazolidin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

4-amino-4-(2-methylpropyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C7H14N2O2/c1-5(2)3-7(8)4-11-9-6(7)10/h5H,3-4,8H2,1-2H3,(H,9,10)

InChI-Schlüssel

LGFUCAPIQJROGJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1(CONC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.